
Licoricesaponin E2
Übersicht
Beschreibung
Licoricesaponin E2 (CAS: 119417-96-8) is a triterpenoid saponin primarily isolated from Glycyrrhiza uralensis (Chinese licorice) and Glycyrrhiza inflata . Its molecular formula is C₄₂H₆₀O₁₆, with a molecular weight of 820.92 g/mol . Structurally, it belongs to the oleanane-type saponins, characterized by a glycosylated triterpene backbone. Under abiotic stress conditions, such as abscisic acid (ABA) treatment, its biosynthesis is dynamically regulated, though conflicting reports exist regarding its accumulation trends .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Licoricesaponin E2 is typically extracted from the roots of Glycyrrhiza inflata using various chromatographic techniques. The process involves drying and grinding the roots, followed by solvent extraction and purification using methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for identification and quantification .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from licorice roots. The roots are harvested, cleaned, and dried before being subjected to solvent extraction. The extract is then purified using industrial-scale chromatographic techniques to isolate this compound. This method ensures a high yield and purity of the compound for use in various applications .
Analyse Chemischer Reaktionen
Structural Characterization and Key Functional Groups
Licoricesaponin E2 features a glycyrrhetinic acid aglycone core with two glucuronic acid units attached at the C-3 position. Its molecular structure includes:
-
Triterpenoid backbone : Oleanane-type skeleton with hydroxyl and carboxyl groups.
-
Glycosylation sites : β-linked glucuronic acid residues (1→2 glycosidic bond).
-
Key functional groups : Hydroxyl (-OH), carboxyl (-COOH), and ether linkages (Table 1).
Table 1: Structural and spectral data for this compound
Property | Value | Source |
---|---|---|
Molecular formula | C₄₂H₆₀O₁₆ | |
Measured mass (m/z) | 821.4006 [M + H]⁺ | |
MS/MS fragments | 469.3330 (-2GlcA), 451.3207 (-2GlcA - H₂O) | |
¹³C-NMR signals | δ 176.8 (C-28), 144.2 (C-13) |
Hydrolysis Reactions
This compound undergoes acid- or enzyme-catalyzed hydrolysis, cleaving glycosidic bonds to release aglycone and sugar moieties:
-
Acid hydrolysis : Produces glycyrrhetinic acid and glucuronic acid under reflux with HCl (1M, 4 hrs).
-
Enzymatic hydrolysis : β-Glucuronidase selectively cleaves glucuronic acid residues, yielding mono-glucuronidated intermediates .
Table 2: Hydrolysis products and conditions
Reaction Type | Products | Conditions |
---|---|---|
Acid hydrolysis | Glycyrrhetinic acid + 2GlcA | 1M HCl, 80°C, 4 hrs |
Enzymatic hydrolysis | Mono-glucuronide + GlcA | β-Glucuronidase, pH 5.0 |
Enzymatic Interactions and PLA₂ Inhibition
This compound inhibits phospholipase A₂ (PLA₂), a key enzyme in inflammatory pathways, via competitive binding.
Mechanistic insights :
-
Structural basis : Carboxyl groups interact with catalytic His-48 and Asp-49 residues.
Table 3: Enzymatic inhibition data
Enzyme | IC₅₀ (μM) | Mechanism | Source |
---|---|---|---|
PLA₂ | 16.9 | Competitive |
Hepatoprotective Activity
In vitro studies demonstrate this compound reduces ALT/AST levels in D-galactosamine-injured hepatocytes:
Proposed pathway : Attenuation of oxidative stress via Nrf2/ARE signaling.
Stability Under Physiological Conditions
This compound shows moderate stability in simulated gastric fluid (SGF, pH 1.2):
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Hepatoprotective Effects
Licoricesaponin E2 has been shown to exhibit protective effects against liver injuries induced by various toxic agents. Research indicates that it can significantly lower levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models, which are markers of liver damage.
These findings suggest that this compound may serve as a potential therapeutic agent for liver diseases.
Anti-inflammatory Activities
This compound also demonstrates significant anti-inflammatory properties. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response in mouse endometrial epithelial cells by blocking the TLR4 signaling pathway.
This suggests its potential use in treating inflammatory conditions.
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has been observed to reduce tumor growth and enhance immune responses in animal models.
These results indicate that this compound could be a promising candidate for cancer therapy.
Wirkmechanismus
Licoricesaponin E2 exerts its effects through various molecular targets and pathways. It interacts with specific proteins and enzymes in the body, modulating their activity and leading to various pharmacological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Licoricesaponin E2 shares structural and functional similarities with other triterpenoid saponins in licorice. Key compounds for comparison include Licoricesaponin A3, B2, G2, J2, and glycyrrhizin.
Structural Features
Key Structural Differences :
- Glycosylation: Licoricesaponin G2 contains an additional rhamnose moiety compared to E2, while A3 has an extended glycosyl chain .
- Backbone Modifications : Variations in hydroxylation and carboxylation patterns influence solubility and bioactivity. For example, glycyrrhizin lacks the hydroxyl group present in this compound, affecting its interaction with viral proteins .
Pharmacological Activities
Activity Trends :
- Antiviral specificity : this compound and glycyrrhizin target RNA polymerases, while G2 inhibits viral entry .
- Cytotoxicity : A3 and E2 aglycones (e.g., glycyrrhetinic acid) are more potent than their glycosylated forms .
Solubility and Stability
Implications : this compound’s water solubility enhances its suitability for aqueous formulations, whereas G2’s lipid solubility favors membrane permeability .
Biologische Aktivität
Licoricesaponin E2, a triterpene saponin derived from Glycyrrhiza inflata, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article provides a comprehensive overview of its biological effects, including immunomodulatory, hepatoprotective, antiviral, and anticancer properties, supported by data tables and relevant case studies.
Chemical Profile
1. Immunomodulatory Effects
This compound has demonstrated notable immunomodulatory properties. Studies indicate that it can enhance the immune response by modulating various cytokines and immune cell activities. For instance, it has been shown to increase the secretion of IL-7, which plays a critical role in T-cell proliferation .
2. Hepatoprotective Activity
Research has highlighted the hepatoprotective effects of this compound against liver injury induced by toxins such as d-galactosamine (D-GalN). In vitro studies using primary rat hepatocytes revealed that this compound significantly reduced levels of alanine aminotransferase (ALT) and lactate dehydrogenase (LDH), markers of liver damage.
Table 1: Hepatoprotective Effects of this compound
Compound | Concentration (μM) | ALT Reduction (U/L) | LDH Reduction (U/L) |
---|---|---|---|
This compound | 30-120 | 10.3 - 16.5 | 200.7 - 242.8 |
These findings suggest that this compound may protect liver cells by inhibiting phospholipase A2 (PLA2) activity, which is crucial for maintaining membrane stability .
3. Antiviral Properties
This compound exhibits antiviral activity, particularly against respiratory viruses. It has been noted for its inhibitory effects on various strains of coronaviruses, including those responsible for SARS and COVID-19. The mechanism involves blocking viral entry and replication within host cells.
Table 2: Antiviral Activity Against Coronaviruses
Virus Type | Inhibition Rate (%) | IC50 (μM) |
---|---|---|
SARS-CoV | Moderate | 5.0 |
COVID-19 | Significant | 3.5 |
These results indicate that this compound may serve as a potential therapeutic agent in managing viral infections .
4. Anticancer Activity
In cancer research, this compound has shown promise in inhibiting the proliferation of various cancer cell lines. It induces apoptosis and inhibits cell cycle progression in cancer cells.
Table 3: Anticancer Activity of this compound
Cancer Cell Line | Concentration (μM) | Effect on Cell Viability (%) |
---|---|---|
CT-26 | 50 | 40 |
HeLa | 25 | 30 |
The compound's mechanism involves the modulation of apoptotic pathways and the inhibition of oncogenic signaling pathways .
Case Studies
- Clinical Evaluation : A clinical study evaluated the efficacy of this compound in patients with chronic liver disease, showing significant improvements in liver function tests after treatment.
- Animal Models : In vivo studies using mice models demonstrated that administration of this compound led to reduced tumor growth and improved survival rates in models of lung cancer.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization and purity assessment of Licoricesaponin E2?
this compound’s structure (C₄₂H₆₀O₁₆) can be confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For purity assessment, HPLC with UV-PDA detection (≥98% purity) is standard, as validated in studies isolating the compound from Glycyrrhiza inflata . Researchers should cross-reference fragmentation patterns (e.g., MS/MS m/z data) with established databases to rule out isomers like licoricesaponin K2 or J2 .
Q. What extraction and isolation protocols are effective for obtaining this compound from plant sources?
Optimal extraction employs ultrasonic-assisted methods with polar solvents (e.g., ethanol/water mixtures), followed by chromatographic purification using silica gel or reversed-phase columns. Post-extraction, TLC and HPLC should verify compound identity against reference standards . Note that yield varies with plant species and harvest conditions, necessitating phytochemical profiling .
Q. How can researchers design initial biological activity screens for this compound?
Begin with in vitro assays targeting its reported anti-inflammatory and antioxidant properties. For example:
- NF-κB inhibition assays (anti-inflammatory): Use LPS-induced RAW 264.7 macrophages, measuring cytokine suppression via ELISA.
- DPPH/ABTS radical scavenging assays (antioxidant): Compare IC₅₀ values to ascorbic acid controls. Include dose-response curves (e.g., 10–500 μM) to identify non-linear effects, as seen in Ames assay data where 100 μg/plate increased mutagenicity unexpectedly .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s dose-dependent bioactivity?
Contradictions, such as pro-mutagenic effects at intermediate concentrations (e.g., 100 μg/plate in Ames tests ), require mechanistic follow-up. Proposed strategies:
- Replicate under controlled conditions (e.g., pH, temperature, solvent stability).
- Assess metabolite formation via LC-MS to identify potential toxic intermediates.
- Evaluate receptor binding kinetics (e.g., molecular docking studies) to detect concentration-dependent binding mode shifts.
Q. What experimental frameworks are suitable for elucidating this compound’s anti-viral mechanisms?
For anti-HIV activity, combine in silico and in vitro approaches:
- Molecular dynamics simulations : Model interactions with viral targets like reverse transcriptase (e.g., R15K residue binding ).
- Cell-based infectivity assays : Use TZM-bl cells with HIV-1 pseudoviruses, quantifying luciferase reporter inhibition. Cross-validate findings with transcriptomic profiling (RNA-seq) to identify host pathway modulation .
Q. How can researchers optimize this compound’s solubility and stability for in vivo studies?
- Solubility enhancement : Test co-solvents (e.g., DMSO/PEG 400) or nanoformulations (liposomes). Note that solubility decreases in non-polar solvents like chloroform .
- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) with UHPLC monitoring. Adjust storage to 2–8°C for long-term stability .
Q. What strategies mitigate confounding factors in this compound’s immunomodulatory studies?
- Use primary immune cells (e.g., human PBMCs) instead of immortalized lines to preserve physiological relevance.
- Control for endotoxin contamination via Limulus amebocyte lysate (LAL) assays, critical in in vitro models .
- Apply omics integration : Pair cytokine arrays with metabolomics to disentangle direct vs. bystander effects .
Q. How can synergistic effects between this compound and other phytocompounds be systematically evaluated?
Employ combinatorial screening (e.g., checkerboard assays) with compounds from the same plant, such as isoliquiritigenin or glycyrrhizic acid. Calculate synergy scores (e.g., Bliss Independence) and validate with transcriptomic clustering .
Q. Methodological Guidelines
- Reproducibility : Document extraction solvents, chromatographic gradients, and instrument parameters (e.g., ESI-MS settings ). Share raw data in repositories like MetaboLights.
- Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines and declare conflicts of interest (e.g., supplier relationships ).
- Literature integration : Use systematic review tools (PRISMA) to contextualize findings against prior work on licorice saponins .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-6-carboxy-2-[[(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-11-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60O16/c1-37(2)20-8-11-42(7)31(19(43)14-17-18-15-38(3)16-22(55-36(38)53)39(18,4)12-13-41(17,42)6)40(20,5)10-9-21(37)54-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h14,18,20-31,34-35,44-48H,8-13,15-16H2,1-7H3,(H,49,50)(H,51,52)/t18-,20-,21-,22+,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35+,38+,39+,40-,41+,42+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCYCJOHUMRMMV-NHJGESHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC8(CC7OC8=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119417-96-8 | |
Record name | Licoricesaponin E2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119417968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LICORICESAPONIN E2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP0AR0WUZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.